molecular formula C8H10ClN5O B2489642 2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride CAS No. 2580200-86-6

2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride

Cat. No.: B2489642
CAS No.: 2580200-86-6
M. Wt: 227.65
InChI Key: JXGLHPMSRMQJRN-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2H-tetrazol-5-yl)aniline hydrochloride is a tetrazole derivative characterized by a methoxy group and a tetrazole ring attached to an aniline backbone. The tetrazole ring acts as a bioisostere for carboxylic acids due to its similar pKa (~4.9), enabling interactions with enzymes and receptors in biological systems . This compound is synthesized via the reaction of 2-methoxyaniline with sodium azide and triethyl orthoformate under acidic conditions, followed by crystallization as the hydrochloride salt . Its structural features confer diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O.ClH/c1-14-7-4-5(2-3-6(7)9)8-10-12-13-11-8;/h2-4H,9H2,1H3,(H,10,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGLHPMSRMQJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNN=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride typically involves the reaction of 2-methoxyaniline with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Biochemical Properties

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their similar pKa values. This property allows them to mimic carboxylic acids in biological systems, facilitating interactions with various enzymes and receptors through non-covalent interactions. The planar structure of 2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride enhances its ability to engage in these interactions, potentially influencing gene expression and enzyme activity.

Medicinal Chemistry

Anticancer Activity : Research indicates that tetrazole derivatives, including this compound, exhibit potent antiproliferative effects against various human cancer cell lines. For instance, compounds with a similar structure have shown IC50 values in the nanomolar range, indicating significant anticancer potential. These compounds can inhibit tubulin polymerization, a critical process in cancer cell division .

Antibacterial and Antifungal Properties : Studies have demonstrated that certain tetrazole derivatives possess antibacterial activity against strains such as Escherichia coli and Bacillus subtilis, as well as antifungal activity against Aspergillus species. The structural characteristics of these compounds contribute to their effectiveness as antimicrobial agents .

Drug Design

The compound is being explored as a bioisostere in drug design due to its ability to mimic functional groups found in existing drugs. Its incorporation into drug candidates may enhance pharmacological profiles while maintaining or improving efficacy .

Industrial Applications

In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its utility extends to catalysis in various chemical reactions, where it can facilitate the formation of new compounds through substitution reactions .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluation of antiproliferative effectsCompounds similar to 2-Methoxy-4-(2H-tetrazol-5-yl)aniline showed IC50 values ranging from 0.3 to 8.1 nM against multiple cancer cell lines, indicating strong anticancer properties .
Antimicrobial Activity AssessmentTesting against bacterial and fungal strainsCertain derivatives demonstrated significant antibacterial effects against E. coli and antifungal activity against Aspergillus flavus .
Drug Design ExplorationRole as a bioisostereInvestigated for incorporation into new drug candidates to enhance efficacy while mimicking carboxylic acid functionalities.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural differences and biological activities between the target compound and analogs:

Compound Name Structural Features Biological Activity Key Differences
2-Methoxy-4-(2H-tetrazol-5-yl)aniline hydrochloride Methoxy group at position 2; tetrazole ring at position 4 (2H-tautomer) Anticancer (potent antiproliferative effects), antimicrobial, enzyme inhibition Unique combination of methoxy and tetrazole groups enhances bioactivity .
2-Methoxy-4-(1H-tetrazol-1-yl)aniline Tetrazole ring at position 4 (1H-tautomer) Lower metabolic stability due to tautomerism Tautomeric state affects receptor binding and pharmacokinetics .
4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline Benzoxazole ring replaces tetrazole; chloro substituent at position 4 Antibacterial, material science applications Benzoxazole confers rigidity, altering solubility and target specificity .
2-Methoxy-4-(methylsulfanyl)aniline hydrochloride Methylthio group replaces tetrazole Cardiotonic effects, potential antimicrobial activity Sulfur-containing group modifies redox reactivity and therapeutic applications .
4-Bromoaniline hydrochloride Bromine substituent at position 4; no tetrazole or methoxy Intermediate in drug synthesis; limited direct bioactivity Bromine enhances nucleophilic substitution reactivity compared to methoxy .

Unique Advantages and Limitations

  • Advantages :
    • Dual functional groups (methoxy and tetrazole) enable multitarget interactions in drug design.
    • High thermal and metabolic stability compared to carboxylic acid bioisosteres .
  • Limitations: Sensitivity to strong oxidizing agents due to the tetrazole ring. Limited solubility in nonpolar solvents, requiring formulation optimization .

Biological Activity

2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, mechanisms of action, and relevant case studies that highlight its potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a methoxy group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the tetrazole ring is particularly notable for its ability to form hydrogen bonds and engage in non-covalent interactions with biological targets.

Antibacterial Activity

Research indicates that derivatives of tetrazole compounds exhibit promising antibacterial properties. For instance, this compound has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown that certain tetrazole derivatives can inhibit the growth of Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Tetrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
S. aureus15 µg/mL
P. aeruginosa30 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungi. In one study, derivatives were tested against Candida albicans and demonstrated significant inhibition at concentrations comparable to established antifungal agents .

Table 2: Antifungal Activity of Tetrazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundC. albicans20 µg/mL
Aspergillus flavus35 µg/mL

Anticancer Activity

The anticancer potential of tetrazole derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The results indicated that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
A54922
HL-6018

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The tetrazole ring facilitates hydrogen bonding with enzymes and receptors, which can lead to:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways by modulating proteins involved in cell survival and death.

Case Studies

  • Antibacterial Efficacy Study: A recent study investigated the antibacterial efficacy of various tetrazole derivatives, including the hydrochloride salt form of our compound, against multi-drug resistant strains. Results showed significant activity, suggesting potential for development as a therapeutic agent .
  • Anticancer Research: In vitro assays demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers in MCF-7 cells, indicating its role in promoting cancer cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-4-(2H-tetrazol-5-yl)aniline hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of an aniline precursor with sodium azide and triethyl orthoformate under acidic conditions (e.g., HCl in ethanol/methanol) to form the tetrazole ring. Key parameters include temperature control (60–80°C), solvent selection (polar aprotic solvents enhance yield), and stoichiometric ratios (e.g., 1:1.2 aniline:azide). Post-synthesis, the hydrochloride salt is precipitated by adding concentrated HCl and purified via recrystallization from ethanol/water .
  • Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-cyclization. Impurities like regioisomeric tetrazoles (1H vs. 2H forms) can arise; use 1^1H NMR (tetrazole proton signal at δ 8–9 ppm) or X-ray crystallography to confirm regiochemistry .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to confirm >95% purity.
  • Structural Confirmation :
  • 1^1H NMR: Methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and tetrazole NH (δ 10–12 ppm, broad).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography for unambiguous assignment of the tetrazole tautomer and salt form .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. antimicrobial effects)?

  • Hypothesis-Driven Approach :

  • Target Selectivity : Screen against isoform-specific enzymes (e.g., carbonic anhydrase vs. kinase assays) to identify primary targets. The tetrazole moiety mimics carboxylates, but its pKa (~4.9) differs from carboxylic acids (~2.5), altering binding kinetics .
  • Cell Line Variability : Test across diverse cancer cell lines (e.g., HeLa, MCF-7) with controls for membrane permeability (logP ~1.5–2.0). Use siRNA knockdowns to confirm target dependency .
    • Data Reconciliation : Cross-validate IC50_{50} values using orthogonal assays (e.g., MTT vs. apoptosis markers) and account for salt dissociation in biological media .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence bioactivity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) Design :

  • Methoxy Group : Replace with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for nucleophilic targets.
  • Tetrazole Substitution : Compare 1H- and 2H-tetrazole regioisomers; the 2H-form improves metabolic stability by reducing CYP450 oxidation .
    • Pharmacokinetic Profiling :
  • Assess solubility (shake-flask method, pH 7.4 buffer) and plasma stability (LC-MS/MS).
  • Use in silico tools (e.g., SwissADME) to predict logD, BBB permeability, and CYP interactions .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Molecular Docking Protocol :

Target Preparation : Retrieve protein structures (PDB ID: e.g., 4EY7 for carbonic anhydrase) and optimize protonation states using PROPKA.

Ligand Preparation : Generate 3D conformers (OpenBabel) and assign partial charges (AM1-BCC).

Docking : Use AutoDock Vina with flexible residues (e.g., Zn2+^{2+}-coordinating His94 in carbonic anhydrase). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Data Analysis and Experimental Design

Q. How to design a robust assay for evaluating enzyme inhibition kinetics?

  • Experimental Workflow :

  • Enzyme Selection : Recombinant human carbonic anhydrase IX (CA IX) expressed in E. coli.
  • Kinetic Assay : Monitor CO2_2 hydration via stopped-flow spectrophotometry (λ = 400 nm, phenol red indicator).
  • Data Fitting : Use GraphPad Prism for nonlinear regression (Michaelis-Menten model) to derive Ki_i values. Include controls for non-specific binding (e.g., acetazolamide) .

Q. What statistical approaches address variability in biological replicate data?

  • Best Practices :

  • Power Analysis : Determine sample size (n ≥ 6) to achieve 80% power (α = 0.05) using G*Power.
  • Outlier Detection : Apply Grubbs’ test (α = 0.01) to exclude anomalous replicates.
  • Multivariate Analysis : PCA or PLS-DA to identify confounding variables (e.g., batch effects in cell culture) .

Comparative and Mechanistic Studies

Q. How does this compound compare to carboxylate bioisosteres in target engagement?

  • Mechanistic Insights :

  • Binding Affinity : Surface plasmon resonance (SPR) reveals ~10-fold lower KD_D for tetrazole vs. carboxylate analogs due to stronger hydrogen bonding.
  • Cellular Efficacy : Tetrazole derivatives show improved IC50_{50} in hypoxic conditions (CA IX overexpression) but reduced oral bioavailability (logS = -3.2 vs. -2.5 for carboxylates) .

Q. What in vitro models best predict in vivo toxicity profiles?

  • Toxicity Screening :

  • Hepatotoxicity : Primary human hepatocytes (3D spheroid culture) + LC-MS metabolomics.
  • Cardiotoxicity : hERG channel inhibition assay (patch-clamp electrophysiology).
  • Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .

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